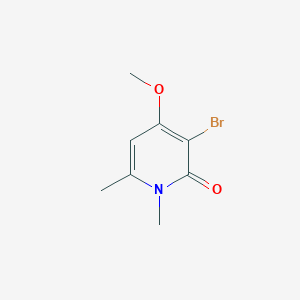
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is a heterocyclic organic compound. It features a pyridine ring substituted with bromine, methoxy, and methyl groups. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one typically involves the bromination of a precursor pyridine derivative. A common synthetic route might include:
Starting Material: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a solvent like acetic acid.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated systems to handle bromine safely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions might target the bromine substituent, converting it to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 4-methoxy-1,6-dimethylpyridin-2(1h)-one.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible precursor for drug development, especially in targeting specific biological pathways.
Industry: Used in the synthesis of agrochemicals or materials science.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with enzymes or receptors in the body, altering biochemical pathways. The bromine and methoxy groups could influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxypyridine: Lacks the additional methyl groups.
4-Methoxy-1,6-dimethylpyridin-2(1h)-one: Lacks the bromine substituent.
3-Bromo-1,6-dimethylpyridin-2(1h)-one: Lacks the methoxy group.
Uniqueness
3-Bromo-4-methoxy-1,6-dimethylpyridin-2(1h)-one is unique due to the combination of bromine, methoxy, and methyl groups on the pyridine ring, which can influence its reactivity and potential biological activity.
属性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC 名称 |
3-bromo-4-methoxy-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(12-3)7(9)8(11)10(5)2/h4H,1-3H3 |
InChI 键 |
AHHLCQXUELDZOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1C)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


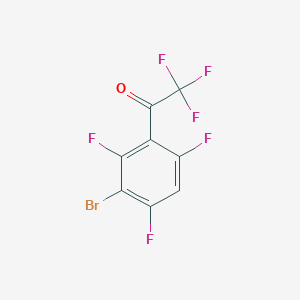
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
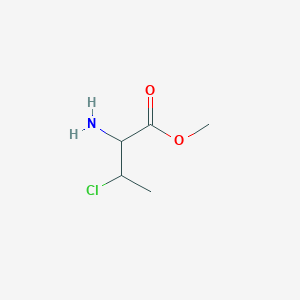
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
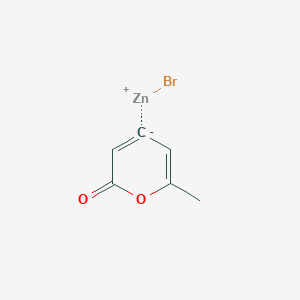
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

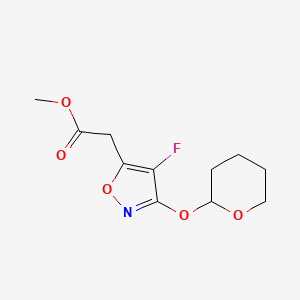
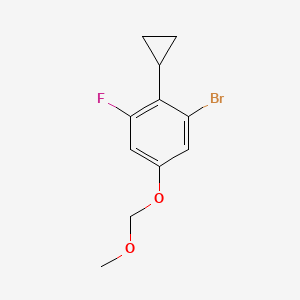
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)
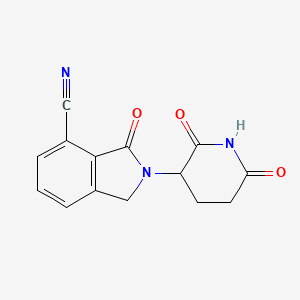
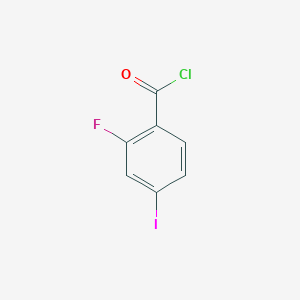
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
